molecular formula C14H13NO3 B14012742 Ethyl 2-phenoxyisonicotinate

Ethyl 2-phenoxyisonicotinate

Cat. No.: B14012742
M. Wt: 243.26 g/mol
InChI Key: BVFOIMGCQDFGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-phenoxyisonicotinate is a chemical compound of interest in organic synthesis and materials science research. It features a pyridine core functionalized with both a phenoxy group and an ethyl ester, making it a potential versatile building block for the development of more complex molecules. While direct studies on this specific ester are limited, research on its structural analogs, particularly isonicotinate derivatives, highlights the potential value of this chemical scaffold. Studies show that ethyl isonicotinate itself is a known behavior-modifying compound for insects, suggesting applications in agrochemical research . Furthermore, isonicotinate derivatives are widely utilized in coordination chemistry, for instance, as ligands in the synthesis of rhenium(I) polypyridine complexes studied for their photophysical properties and potential in vitro anti-cancer activity . Other isonicotinate-functionalized molecules, such as porphyrin derivatives, are also explored for their antioxidant and antifungal properties . Researchers may find this compound valuable as a precursor in medicinal chemistry, materials science, and catalysis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 2-phenoxypyridine-4-carboxylate

InChI

InChI=1S/C14H13NO3/c1-2-17-14(16)11-8-9-15-13(10-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3

InChI Key

BVFOIMGCQDFGJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)OC2=CC=CC=C2

Origin of Product

United States

Contextualization Within Pyridine Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that feature prominently in a wide array of chemical applications. Isonicotinic acid, or pyridine-4-carboxylic acid, is a key member of this family. belnauka.by The pyridine ring's electronic properties and its capacity for substitution at various positions make it a versatile scaffold in the design of new molecules. acs.orgnih.gov The introduction of substituents onto the pyridine ring can significantly alter its chemical reactivity and physical properties. For instance, the presence of a phenoxy group at the 2-position of the pyridine ring, as seen in ethyl 2-phenoxyisonicotinate, introduces specific electronic and steric influences that can dictate the molecule's behavior in chemical reactions. rsc.orgabertay.ac.uk Research into substituted pyridines is extensive, with studies exploring their synthesis, reactivity, and potential applications across various scientific domains. acs.orgacs.orggoogle.com

Significance of Ester Functional Groups in Synthetic Organic Chemistry

Esters are a class of organic compounds characterized by a carbonyl group connected to an oxygen atom, which is in turn bonded to an alkyl or aryl group. numberanalytics.com This functional group is of paramount importance in synthetic organic chemistry due to its versatility. solubilityofthings.com Esters serve as crucial intermediates in a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. numberanalytics.comsolubilityofthings.com They can be converted into a variety of other functional groups, including carboxylic acids, alcohols, and amides, through reactions such as hydrolysis, reduction, and aminolysis. libretexts.org The ester group's relative stability and predictable reactivity make it a valuable tool for chemists in the design and execution of synthetic strategies. libretexts.orgwikipedia.org Furthermore, the specific type of alcohol used to form the ester (in this case, ethanol (B145695) to form the ethyl ester) can influence the compound's physical properties, such as its boiling point and solubility. numberanalytics.com

Research Gaps and Motivations for Investigating Ethyl 2 Phenoxyisonicotinate

Direct Esterification Approaches

Direct esterification represents the most straightforward method for the synthesis of this compound. This typically involves the reaction of 2-phenoxyisonicotinic acid with ethanol (B145695). ausetute.com.aumonash.edusavemyexams.com

The classical Fischer esterification method involves reacting 2-phenoxyisonicotinic acid with an excess of ethanol in the presence of a strong acid catalyst. ausetute.com.au The reaction is typically heated under reflux to drive the equilibrium towards the formation of the ester and water. ausetute.com.au To improve the yield, the water formed during the reaction is often removed, for instance by using a Dean-Stark apparatus, especially when working with water-immiscible alcohols. google.comgoogle.com

The general reaction is as follows: 2-Phenoxyisonicotinic Acid + Ethanol ⇌ this compound + Water

This process is a reversible reaction. savemyexams.com The synthesis procedure generally involves heating the mixture of the carboxylic acid, alcohol, and catalyst, followed by cooling and isolation of the ester. ausetute.com.au The crude product then requires purification to remove unreacted starting materials and the catalyst. google.com

Various catalytic systems can be employed to enhance the rate and yield of the esterification of pyridine carboxylic acids. While traditional methods utilize strong mineral acids like sulfuric acid, other catalysts have been developed to improve the process. google.com

The use of a strong acid salt of the pyridine carboxylic acid ester itself has been reported as an effective catalyst. google.com This method avoids the difficult neutralization and extraction steps associated with using catalysts like sulfuric acid. google.com Other catalysts such as benzene (B151609) sulfonic acid have also shown excellent catalytic properties. google.com For the esterification of nicotinic acid, alkane sulfonic acids have been used effectively, particularly with aliphatic alcohols containing at least four carbon atoms in the presence of a water-immiscible solvent to remove water azeotropically. google.com

Modern approaches also include the use of solid acid catalysts, which simplify product separation and catalyst recovery, making the process more efficient for industrial applications. Other reagents like N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole (NMI) or pyridine have been shown to effectively synthesize esters under mild conditions. organic-chemistry.org

Catalyst SystemAdvantagesReference
Sulfuric AcidReadily available and inexpensive google.com
Pyridine Carboxylic Acid Ester SaltAvoids difficult neutralization and extraction google.com
Benzene Sulfonic AcidExcellent catalytic properties google.com
Alkane Sulfonic AcidsEffective with higher alcohols, allows azeotropic water removal google.com
Solid Acid CatalystsFacilitates catalyst separation and reuse
TCFH / NMI or PyridineMild reaction conditions, high yields organic-chemistry.org

Transesterification Strategies

Transesterification is an alternative route to this compound, involving the conversion of another ester of 2-phenoxyisonicotinic acid into the desired ethyl ester. monash.edursc.org This method is particularly useful when the starting ester is more readily available than the corresponding carboxylic acid.

In this process, an alkyl 2-phenoxyisonicotinate (for example, the methyl or benzyl (B1604629) ester) is reacted with an excess of ethanol in the presence of an acid or base catalyst. aocs.org The equilibrium is shifted towards the formation of the more volatile alcohol or by using a large excess of ethanol. Base-catalyzed transesterification, using catalysts like sodium or potassium methoxide, is common. aocs.org It is crucial for the reaction to be conducted under anhydrous conditions to prevent hydrolysis of the ester. rsc.orgaocs.org

Recent research has shown that alkali metal carbonates, such as potassium carbonate (K₂CO₃), can effectively catalyze the transesterification of (hetero)aryl esters with phenols. rsc.org This methodology is compatible with a range of functional groups, including the pyridyl moiety. rsc.org

The mechanism of transesterification depends on whether the reaction is acid or base-catalyzed.

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic. A molecule of ethanol then attacks this carbon, leading to a tetrahedral intermediate. After proton transfer, the original alcohol group is eliminated as a neutral molecule, and deprotonation of the carbonyl oxygen yields the new ester. ausetute.com.au

Base-Catalyzed Mechanism: A strong base, typically an alkoxide corresponding to the desired alcohol (e.g., ethoxide for ethyl ester synthesis), attacks the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate, which then collapses, eliminating the original alkoxide group and forming the new ester. aocs.org This process is generally irreversible if the leaving alkoxide is continuously removed or a large excess of the new alcohol is used. aocs.org

Studies on pyridyl esters have indicated that the pyridine nitrogen can play a role in the reaction, potentially through coordination with a metal ion catalyst, which can facilitate the C(acyl)-O bond cleavage. rsc.orgthieme-connect.de

Multi-Step Synthesis Pathways

Often, the synthesis of this compound is part of a larger, multi-step synthetic sequence. udel.edusavemyexams.comyoutube.com These pathways typically involve the initial construction of the 2-phenoxyisonicotinic acid core, followed by the final esterification step.

A common route to the precursor, 2-phenoxyisonicotinic acid, involves the nucleophilic aromatic substitution of a suitable precursor like 2-chloronicotinic acid with phenol (B47542). rsc.org This reaction is typically carried out under basic conditions, sometimes with the aid of a copper catalyst. researchgate.net

An illustrative multi-step synthesis could be:

Synthesis of 2-Chloronicotinic Acid: This intermediate can be prepared from 2-aminonicotinic acid, which itself can be synthesized from quinolinic anhydride. rsc.org

Synthesis of 2-Phenoxyisonicotinic Acid: 2-chloronicotinic acid is reacted with phenol in the presence of a base. rsc.org

Esterification: The resulting 2-phenoxyisonicotinic acid is then esterified with ethanol using one of the methods described in section 2.1 to yield this compound.

Precursor Functionalization and Subsequent Ester Formation

A primary strategy for synthesizing this compound involves the initial functionalization of a pyridine precursor to install the phenoxy group, followed by the formation of the ethyl ester. This route begins with a pyridine ring that is already substituted at the 4-position with a group that can be converted into a carboxylic acid, such as a methyl or nitrile group, and a leaving group (typically a halogen) at the 2-position.

The key step is the formation of the C-O ether bond via a nucleophilic aromatic substitution (SNAr) reaction, where a phenoxide salt displaces the halide from the 2-position of the pyridine ring. The resulting intermediate, 2-phenoxyisonicotinic acid, is then subjected to esterification.

Fischer-Speier esterification is a common and direct method for this final step. nih.gov It involves reacting 2-phenoxyisonicotinic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), under reflux conditions. harvard.eduresearchgate.net The reaction is a reversible condensation process where water is eliminated. harvard.edu An analogous process is used for the preparation of ethyl 2-(4-hydroxyl phenoxy) propionate, where 2-(4-hydroxyphenoxy) propionic acid is reacted with ethanol. researchgate.net

An alternative approach within this strategy is to start with a precursor where the ester group is already present, such as ethyl 2-chloroisonicotinate. The synthesis is then completed by the formation of the phenoxy ether bond in the final step.

Coupling Reactions Involving Phenoxy-Substituted Pyridine Intermediates

The formation of the crucial phenoxy-pyridine bond is central to the synthesis and is typically achieved through well-established coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. wikipedia.org This reactivity is enhanced by the presence of electron-withdrawing groups, such as the ester or carboxylate group at the C-4 position of the isonicotinate structure. In this reaction, a strong nucleophile, typically sodium phenoxide or potassium phenoxide, attacks the electron-deficient carbon atom bearing a suitable leaving group (e.g., F, Cl, Br). rsc.orgdeepdyve.com

The reaction generally proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state. harvard.edursc.org The reactivity of the leaving group often follows the order F > Cl > Br > I for SNAr with oxygen nucleophiles, as the first, rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen. deepdyve.com

Ullmann Condensation

The Ullmann condensation is a classical and robust method for forming aryl ether bonds. magtech.com.cnrsc.org This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or, in this case, a phenol. magtech.com.cn Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper powder. magtech.com.cn

Modern advancements have led to milder reaction conditions using soluble copper(I) or copper(II) catalysts with various ligands, such as diamines or acetylacetonates. magtech.com.cnorgchemres.org These improved protocols often proceed at significantly lower temperatures and provide better yields and selectivity. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. rsc.org This method is highly effective for synthesizing the 2-phenoxypyridine core structure.

Novel Synthetic Approaches and Green Chemistry Principles

Recent research has focused on developing more efficient and environmentally benign synthetic routes, incorporating principles of green chemistry to reduce waste, energy consumption, and the use of hazardous materials. chemicalpapers.com

Microwave-Assisted Synthesis of Pyridine Esters

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times for both SNAr and Ullmann coupling reactions from hours to mere minutes. deepdyve.comchemicalpapers.com

In the synthesis of 2-phenoxypyridine from 2-iodopyridine (B156620) and sodium phenoxide, microwave heating in N-Methyl-2-pyrrolidone (NMP) can shorten the reaction time to just a few minutes while achieving good yields. deepdyve.com Similarly, the Ullmann synthesis of 4-phenoxypyridine (B1584201) has been successfully performed using multimode microwave heating. researchgate.net This rapid heating leads to higher efficiency and often cleaner reaction profiles.

Solvent-Free or Environmentally Benign Reaction Conditions

A key goal of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents. Several strategies have been developed to achieve this in the synthesis of aryl ethers.

Solvent-Free Reactions: Williamson ether synthesis, a related method, has been performed under solvent-free conditions using microwave irradiation and a solid base like potassium carbonate. orgchemres.org This approach is simple, rapid, and significantly reduces waste. Syntheses of other pyridine derivatives have also been achieved under solvent-free conditions at elevated temperatures. nih.gov

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. SNAr reactions have been successfully conducted in aqueous solutions, sometimes with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC), an inexpensive and benign polymer that can help solubilize organic reactants. d-nb.info This method allows reactions to proceed under mild conditions with equimolar amounts of reagents. d-nb.info Kinetic studies of SNAr reactions on substituted pyridines have also been performed in aqueous solutions. researchgate.net

Alternative Solvents: Biomass-derived solvents and ionic liquids represent greener alternatives to traditional organic solvents. A copper-catalyzed Ullmann-type reaction has been reported in an azeotropic mixture of furfuryl alcohol (a biomass derivative) and water. rsc.org Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄), have been used as recyclable reaction media for the synthesis of various pyridine derivatives, often avoiding the need for a separate catalyst. researchgate.netresearchgate.net

Chemo- and Regioselectivity in Synthesis

Achieving high selectivity is crucial for an efficient synthesis, as it minimizes the formation of unwanted byproducts and simplifies purification. In the synthesis of this compound from a 2-halo-4-ester-substituted pyridine, the regioselectivity is generally high.

The electron-withdrawing isonicotinate group at the C-4 position deactivates the C-3 and C-5 positions towards nucleophilic attack while strongly activating the C-2 and C-6 positions. wikipedia.org Therefore, a nucleophile like phenoxide will selectively attack the C-2 position, displacing the halide. Theoretical studies using Density Functional Theory (DFT) on related nitropyridines have confirmed that the C-2 carbon is the most electrophilic center, thus favoring substitution at this position. researchgate.net This inherent electronic property of the substituted pyridine ring ensures excellent regioselectivity for the desired product.

Optimization of Reaction Conditions and Yields

To maximize the efficiency of the synthesis of this compound, various reaction parameters can be optimized. Key factors include the choice of solvent, catalyst system, base, temperature, and reaction time.

Research on the nucleophilic substitution of halopyridines has shown that the choice of solvent can have a significant impact on the reaction yield. For the reaction of 2-iodopyridine with sodium phenoxide, the yield of 2-phenoxypyridine was found to be substantially higher in hexamethylphosphoramide (B148902) (HMPA) compared to N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation. deepdyve.com

For Ullmann-type couplings, the choice of the copper catalyst and any associated ligands is critical. Modern systems using soluble copper salts often outperform traditional copper powder. Furthermore, the nature of the substituent on the phenol can affect the yield; electron-donating groups on the phenol generally lead to better yields in copper nanoparticle-catalyzed etherification reactions. orgchemres.org Temperature is another critical parameter. While microwave-assisted reactions can be completed rapidly at high temperatures, some aqueous SNAr reactions with less-activated substrates show improved yields when gently heated from room temperature to 50–60 °C. d-nb.info

Table of Mentioned Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structure determination of organic molecules by providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the ethyl group, the pyridine ring, and the phenoxy moiety. The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are expected to resonate as a quartet at approximately δ 4.4-4.5 ppm due to the deshielding effect of the neighboring carbonyl group and oxygen atom. The methyl protons (-CH₃) of the ethyl group will appear as a triplet around δ 1.4-1.5 ppm, with the splitting pattern arising from coupling with the adjacent methylene protons.

The protons of the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). Specifically, the proton at position 6 of the pyridine ring is likely to be the most downfield, appearing as a doublet around δ 8.5 ppm due to the strong deshielding effect of the adjacent nitrogen atom. The protons at positions 3 and 5 will also appear as doublets or doublet of doublets, with their precise chemical shifts influenced by the electronic effects of the phenoxy and ester substituents. The protons of the phenoxy group will resonate in the range of δ 7.0-7.5 ppm, with their multiplicity depending on the coupling with neighboring protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Ethyl (-CH₃)1.4 - 1.5Triplet
Ethyl (-CH₂-)4.4 - 4.5Quartet
Phenoxy (aromatic)7.0 - 7.5Multiplet
Pyridine (H-3, H-5)7.5 - 8.2Doublet / Doublet of Doublets
Pyridine (H-6)~8.5Doublet

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the region of δ 165-175 ppm. jomardpublishing.com The carbons of the pyridine and phenoxy rings will resonate in the aromatic region (δ 110-160 ppm). The carbon atom (C-2) attached to the electronegative oxygen of the phenoxy group and the carbon (C-4) attached to the ester group will be significantly deshielded. The carbon atoms of the ethyl group will appear at higher field, with the methylene carbon (-CH₂-) around δ 60-65 ppm and the methyl carbon (-CH₃) around δ 14-15 ppm.

Carbon Assignment Predicted Chemical Shift (ppm)
Ethyl (-CH₃)14 - 15
Ethyl (-CH₂-)60 - 65
Phenoxy (aromatic)115 - 160
Pyridine (aromatic)120 - 165
Ester (C=O)165 - 175

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum will establish the correlations between coupled protons. Key correlations expected include the coupling between the methylene and methyl protons of the ethyl group, and the couplings between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This will allow for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the quartet at δ 4.4-4.5 ppm will correlate with the carbon signal around δ 60-65 ppm, confirming their assignment to the ethyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the different functional groups. For example, correlations are expected between the ethyl methylene protons and the ester carbonyl carbon, and between the pyridine protons and the carbons of the phenoxy group through the ether linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

A strong and sharp absorption band corresponding to the C=O stretching vibration of the ester carbonyl group is a prominent feature in the IR spectrum. For aromatic esters, this band typically appears in the range of 1715-1730 cm⁻¹. rsc.org The conjugation of the carbonyl group with the pyridine ring can slightly lower this frequency.

The IR spectrum will also display characteristic bands for the pyridine and phenoxy groups. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkage between the phenoxy group and the pyridine ring will likely give rise to a strong absorption band in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
EsterC=O Stretch1715 - 1730
Pyridine RingC=C and C=N Stretch1400 - 1600
EtherC-O-C Stretch1200 - 1250
AromaticC-H Stretch> 3000

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. For this compound (C₁₄H₁₃NO₃), the expected exact mass can be calculated with high accuracy. This capability allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated Exact Mass (m/z)
[M+H]⁺244.0968
[M+Na]⁺266.0787
[M+K]⁺282.0527

Note: These values are predicted and would need to be confirmed by experimental analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern provides detailed structural information. acs.orgrsc.org The fragmentation of this compound is expected to occur at the ester and ether linkages, which are the most labile bonds.

Key predictable fragmentation pathways for this compound would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment corresponding to the phenoxyisonicotinoyl cation.

Cleavage of the ether bond: This could lead to the formation of a phenoxy radical and an ethyl isonicotinoyl cation, or a phenoxy cation and an ethyl isonicotinate radical.

Loss of an ethyl radical (-CH₂CH₃): This would leave a charged phenoxyisonicotinate fragment. acs.orgacs.orgaip.org

Fragmentation of the pyridine ring: This can also occur, leading to smaller characteristic fragments.

Predicted Major Fragments in the MS/MS Spectrum of this compound

Predicted Fragment Ion (m/z)Proposed Structure/Lost Neutral
215[M - C₂H₅]⁺
198[M - C₂H₅O]⁺
168[M - C₂H₅O₂]⁺
140[M - C₇H₅O]⁺
93[C₆H₅O]⁺
77[C₆H₅]⁺

Note: These fragmentation patterns are predicted based on the principles of mass spectrometry and data from structurally similar compounds. libretexts.orgresearchgate.netdocbrown.infonih.gov Experimental verification is required.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. technologynetworks.comlibretexts.orguu.nl

Electronic Transitions and Chromophores

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions within its chromophoric systems: the pyridine ring and the phenyl ring. researchgate.netresearchgate.netrsc.org The conjugation between the phenoxy group and the pyridine ring is likely to influence the position and intensity of these absorption bands.

The principal chromophores in this compound are the substituted pyridine ring and the phenoxy group. The electronic transitions associated with these are:

π→π transitions:* These are typically high-intensity absorptions associated with the aromatic systems. For substituted pyridines, these bands often appear in the 200-300 nm region. aip.orgoup.com

n→π transitions:* These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to an anti-bonding π-orbital. These are often observed as a shoulder on the main π→π* absorption band or as a separate band at a longer wavelength. researchgate.net

Solvatochromic Effects in Different Media

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band as the polarity of the solvent is changed. nih.gov This effect can provide insights into the nature of the electronic transition and the difference in polarity between the ground and excited states of the molecule.

For this compound, studying its UV-Vis spectrum in a range of solvents with varying polarities (e.g., hexane, ethanol, acetonitrile, and water) would be informative.

A bathochromic shift (shift to longer wavelength) with increasing solvent polarity would suggest that the excited state is more polar than the ground state.

A hypsochromic shift (shift to shorter wavelength) would indicate that the ground state is more polar than the excited state.

Given the presence of the polar pyridine and ester groups, significant solvatochromic shifts are anticipated, particularly for the n→π* transitions. researchgate.net

Predicted UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents

SolventPolarity (Dielectric Constant)Predicted λmax (nm) for π→πPredicted λmax (nm) for n→π
Hexane1.88~260~290
Ethanol24.55~265~285
Acetonitrile37.5~268~282
Water80.1~270~280

Note: These are predicted values based on the expected behavior of similar aromatic and heterocyclic compounds. nih.govresearchgate.net Actual experimental values may vary.

X-Ray Crystallography for Solid-State Structural Determination

Although no specific crystal structure for this compound is publicly available, predictions can be made based on the structures of related phenoxypyridine and ethyl nicotinate (B505614) derivatives. nih.govbeilstein-journals.orgiucr.orgresearchgate.net It is expected that the molecule will adopt a conformation that minimizes steric hindrance between the phenoxy group and the ethyl ester group. The dihedral angle between the pyridine and phenyl rings will be a key structural parameter.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, would also be revealed, providing insight into the crystal packing. While this compound lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions are likely to play a role in stabilizing the crystal lattice.

Crystal Packing and Intermolecular Interactions

No experimental data is currently available in the public domain to describe the crystal packing and intermolecular interactions of this compound.

Conformational Analysis in the Solid State

A conformational analysis of this compound in the solid state is not possible without crystallographic data.

Computational and Theoretical Investigations of Ethyl 2 Phenoxyisonicotinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods can predict molecular geometry, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a good balance between accuracy and computational cost.

A key output of DFT calculations is the description of molecular orbitals (MOs), which describe the wave-like behavior of electrons in a molecule. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a molecule like Ethyl 2-phenoxyisonicotinate, the HOMO is likely to be located on the electron-rich phenoxy and pyridine (B92270) ring systems, while the LUMO would be distributed over the electron-deficient pyridine ring and the ester group.

Table 1: Hypothetical Frontier Orbital Data for this compound (Note: This data is illustrative and not based on actual calculations, as none are publicly available.)

Parameter Value (eV)
HOMO Energy -
LUMO Energy -

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, one would expect negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester and ether linkages, indicating sites for electrophilic interaction. Positive potential would likely be found around the hydrogen atoms.

Ab Initio Methods for High-Accuracy Energetic Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic information, including total energies, bond energies, and reaction enthalpies. However, they are computationally more demanding than DFT. Such calculations would provide a very precise determination of the stability of this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

Torsional Potential Energy Scans

A torsional potential energy scan is a computational technique used to explore the conformational space of a molecule. It involves systematically rotating a specific dihedral angle and calculating the energy at each step. This process generates a potential energy surface that reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For this compound, key dihedral angles to investigate would be the C-O-C-C linkage between the phenoxy group and the pyridine ring, and the C-C-O-C linkage of the ethyl ester group. The results of such a scan would provide insight into the flexibility of the molecule and its preferred three-dimensional structure.

Table 2: List of Compounds Mentioned

Compound Name

Identification of Stable Conformers

The three-dimensional structure of a molecule is not static; rather, it exists as an ensemble of different spatial arrangements, or conformers, resulting from the rotation around single bonds. The identification of stable conformers is crucial as they represent the low-energy states that the molecule is most likely to adopt, which in turn dictates its physical, chemical, and biological properties.

For this compound, conformational analysis would primarily focus on the rotational barriers associated with several key single bonds:

The bond connecting the phenoxy group to the pyridine ring (C-O bond).

The bond between the pyridine ring and the ester group (C-C bond).

The bonds within the ethyl ester group (C-O and C-C bonds).

The potential energy surface of the molecule can be scanned by systematically rotating these bonds and calculating the corresponding energy at each step using quantum mechanical methods, such as Density Functional Theory (DFT). This process would reveal the energy minima, corresponding to stable conformers, and the energy maxima, representing the transition states between them.

The stable conformers of this compound are predicted to be primarily influenced by the steric hindrance between the phenoxy group and the ethyl ester group, as well as the electronic interactions between the aromatic rings. The orientation of the phenoxy group relative to the pyridine ring and the conformation of the ethyl ester chain would be the defining features of these low-energy structures.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound
Dihedral AngleDescriptionExpected Influence on Stability
C(pyridine)-C(pyridine)-O-C(phenyl)Rotation of the phenoxy group relative to the pyridine ringSteric interactions with the ester group and electronic effects
C(pyridine)-C(ester)-O-C(ethyl)Orientation of the ethyl group relative to the pyridine ringSteric hindrance and electrostatic interactions
O=C-O-CH2-CH3Conformation of the ethyl ester chainStandard ester conformations (e.g., s-trans vs. s-cis)

Reaction Mechanism Modeling

Computational chemistry provides profound insights into the pathways of chemical reactions, allowing for the characterization of transient species and the determination of reaction energetics. For this compound, several key transformations could be modeled to understand its reactivity.

A critical aspect of reaction mechanism modeling is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

For this compound, a relevant transformation to study would be the nucleophilic aromatic substitution (SNAr) at the 2-position of the pyridine ring, where the phenoxy group acts as a leaving group. Pyridine rings are known to be susceptible to nucleophilic attack at the 2- and 4-positions, and computational modeling can elucidate the preference for this reaction. stackexchange.comquora.com The transition state for such a reaction would involve the attacking nucleophile and the departing phenoxy group simultaneously interacting with the carbon atom at the 2-position.

Another important reaction would be the hydrolysis of the ester group. researchgate.netnih.gov The mechanism can be modeled under both acidic and basic conditions. The transition states would involve the attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate.

Once the transition states are located, the activation energy (Ea) for the reaction can be calculated as the energy difference between the reactants and the transition state. This energy barrier is a key determinant of the reaction rate. Lower activation energies correspond to faster reactions.

For the SNAr reaction, the activation energy would depend on the nature of the nucleophile and the stability of the Meisenheimer-like intermediate. For ester hydrolysis, the activation energy would be influenced by the catalytic conditions (acid or base) and the solvent. researchgate.netic.ac.uk

From the calculated activation energies, reaction rate constants (k) can be estimated using transition state theory. These theoretical rate constants can then be compared with experimental data, if available, to validate the computational model.

Table 2: Theoretical Energetic Parameters for Potential Reactions of this compound
ReactionKey TransformationCalculated ParameterSignificance
Nucleophilic Aromatic SubstitutionDisplacement of the phenoxy groupActivation Energy (Ea)Indicates the feasibility of substitution at the pyridine ring
Ester HydrolysisCleavage of the ethyl esterReaction Rate Constant (k)Predicts the stability of the ester functionality

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). wikipedia.orgnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

In the absence of a specific biological target for this compound, molecular docking studies can be performed with model receptors or enzymes that possess well-defined binding pockets. The pyridine, phenoxy, and ester moieties of the molecule offer several potential points of interaction.

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. The carbonyl oxygen of the ester group can also act as a hydrogen bond acceptor, while the ethyl group can participate in hydrophobic interactions.

Docking simulations would generate a series of possible binding poses, which are then scored based on a scoring function that estimates the binding affinity. The top-ranked poses would represent the most plausible theoretical binding modes.

Building upon the insights from molecular docking of the parent molecule, a computational screening of analogues can be performed. nih.govdeeporigin.com This involves creating a virtual library of compounds with systematic modifications to the this compound scaffold. For example, substituents could be added to the phenoxy or pyridine rings, or the ethyl ester could be replaced with other functional groups.

This virtual library can then be docked into the same model receptor to predict how these modifications would affect the binding mode and affinity. This in silico screening can help in identifying analogues with potentially improved interactions with the target, guiding the synthesis of new compounds with desired properties. For instance, analogues of pyridine-based compounds have been computationally designed and evaluated for their potential as enzyme inhibitors. researchgate.netcmjpublishers.com

Exploration of Biological and Agrochemical Research Directions for Ethyl 2 Phenoxyisonicotinate

Structure-Activity Relationship (SAR) Studies of Analogues (Excluding human clinical data)

No literature was identified that discusses the structure-activity relationships of analogues of Ethyl 2-phenoxyisonicotinate. Research in this area would typically involve the synthesis of various related molecules and the evaluation of their biological activities to determine how chemical structure influences efficacy.

Design Principles for Modulating Molecular Recognition

There is no available information detailing the design principles for modulating the molecular recognition of this compound or its analogues. Such studies would involve computational modeling and experimental work to understand how the compound interacts with biological targets.

Impact of Structural Modifications on Interaction Profiles

Specific data on how structural modifications to this compound impact its interaction profiles with biological targets are not present in the current body of scientific literature. This would typically involve creating a series of derivatives and assessing their binding affinities and functional effects.

Interaction with Model Biological Systems (Excluding human clinical data)

No in vitro or ex planta studies on the interaction of this compound with model biological systems were found.

Enzyme Inhibition Studies (in vitro, non-human)

There are no published studies on the in vitro inhibition of any enzymes by this compound in non-human systems.

Receptor Binding Assays (in vitro, non-human)

No data from in vitro receptor binding assays for this compound in any non-human model systems have been reported.

Antifungal or Herbicidal Efficacy in vitro/ex planta (Excluding application rates/dosages)

There is no available research documenting the in vitro or ex planta antifungal or herbicidal efficacy of this compound.

Mechanistic Insights into Biological Interactions (Excluding human clinical data)

The precise molecular interactions of this compound are not extensively documented in publicly available research. However, by examining structurally related compounds, particularly those within the aryloxyphenoxypropionate (AOPP) and phenoxy-pyridine classes, we can infer potential biological interactions and mechanisms of action.

Elucidation of Molecular Targets

Based on its structural similarity to known herbicides, a primary molecular target for this compound in plants is likely the enzyme Acetyl-CoA Carboxylase (ACCase). sdiarticle3.comwssa.netucanr.edu ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. sdiarticle3.comucanr.edu The inhibition of this enzyme disrupts the production of phospholipids necessary for cell growth and division, ultimately leading to the death of susceptible plants. wssa.net Herbicides belonging to the AOPP class, often referred to as "fops," are well-established inhibitors of ACCase in grasses. scielo.brresearchgate.net

In addition to ACCase, other potential molecular targets for phenoxy-pyridine derivatives have been explored in different contexts. For instance, some phenoxy-pyridine compounds have been investigated as inhibitors of Protoporphyrinogen Oxidase (PPO), another key enzyme in chlorophyll synthesis. nih.govnih.gov Furthermore, certain phenoxy acetic acid derivatives have been evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govresearchgate.net While these are distinct biological pathways, they highlight the potential for the phenoxy-pyridine scaffold to interact with various enzymatic targets.

Table 1: Potential Molecular Targets for this compound Based on Structurally Related Compounds

Potential Target Function Compound Class Example
Acetyl-CoA Carboxylase (ACCase)Fatty acid biosynthesisAryloxyphenoxypropionates (AOPPs)
Protoporphyrinogen Oxidase (PPO)Chlorophyll biosynthesisPhenoxypyridine derivatives
Cyclooxygenase-2 (COX-2)InflammationPhenoxy acetic acid derivatives

Ligand-Protein Interaction Profiling (Theoretical or non-human experimental)

While specific experimental data on the ligand-protein interactions of this compound is not available, computational and experimental studies on related AOPP herbicides provide insights into their binding mechanisms with ACCase. Molecular docking and dynamics simulations of AOPP herbicides with the zebrafish estrogen receptor alpha have also been conducted to investigate their endocrine-disrupting potential. nih.gov

Studies on herbicides like diclofop have shown that they bind to the carboxyltransferase (CT) domain of the ACCase enzyme. researchgate.net This binding is often non-competitive with respect to ATP, Mg2+, and bicarbonate, but competitive with the acetyl-CoA substrate, suggesting an interaction at or near the active site that prevents the carboxylation of acetyl-CoA to malonyl-CoA. scielo.br The interaction is thought to occur at the interface of a dimerized CT domain. researchgate.net

Theoretical molecular docking studies on other phenoxypyridine derivatives have been used to predict their binding modes with target proteins. For example, docking studies of novel phenoxypyridine inhibitors with PPO have suggested that interactions such as π-π stacking with phenylalanine residues and hydrogen bonding with arginine residues are important for binding. nih.gov Similar computational approaches could be employed to model the interaction of this compound with potential target proteins and to understand the key structural features driving these interactions.

Applications as Chemical Probes or Biological Tools (Excluding human clinical data)

The development of this compound or its derivatives as chemical probes for biological research is a plausible but currently underexplored area. Chemical probes are valuable tools for studying the function and localization of proteins and other biomolecules.

Use in Target Identification Studies

Affinity-based chemical probes derived from this compound could be synthesized to identify its direct binding partners in biological systems. This would involve modifying the structure to incorporate a reactive group that can covalently bind to the target protein upon interaction, along with a reporter tag (e.g., biotin or a fluorescent dye) for detection and purification. Such probes would be instrumental in confirming ACCase as a primary target or in discovering novel, off-target interactions in various organisms.

Development of Fluorescent or Isotopic Labels

The phenoxy-pyridine scaffold present in this compound offers opportunities for the development of fluorescent probes. Pyridine (B92270) and its derivatives are known to be part of many fluorescent molecules, and their photophysical properties can be tuned by structural modifications. mdpi.commdpi.com For example, imidazopyridine-based fluorescent probes have been developed for various applications, including the detection of metal ions and bioimaging. nih.govresearchgate.nettandfonline.com By incorporating a fluorophore into the structure of this compound, it might be possible to create a tool for visualizing the subcellular localization of its target proteins or for use in high-throughput screening assays.

Isotopically labeled versions of this compound (e.g., with 13C or 14C) could also be synthesized to facilitate studies on its absorption, translocation, and metabolism in plants and other organisms.

Table 2: Potential Applications of this compound-Derived Chemical Probes

Probe Type Modification Potential Application
Affinity-based ProbeAddition of a reactive group and a reporter tagIdentification of direct protein binding partners.
Fluorescent ProbeIncorporation of a fluorophoreVisualization of target protein localization, high-throughput screening.
Isotopic LabelIncorporation of isotopes (e.g., 13C, 14C)Studies on metabolism, uptake, and distribution.

Agrochemical Potential and Mechanisms of Action (Excluding application rates/dosages)

The chemical structure of this compound places it in the category of aryloxyphenoxypropionate (AOPP) herbicides, also known as "fops". scielo.brresearchgate.net These herbicides are highly effective for the post-emergence control of grass weeds in broadleaf crops. ucanr.edu The herbicidal activity of AOPPs stems from their inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in susceptible grass species. sdiarticle3.comwssa.netucanr.edu The inhibition of ACCase leads to a cessation of cell membrane production, ultimately causing the death of the weed. wssa.net

The selectivity of AOPP herbicides is attributed to differences in the structure of the ACCase enzyme between grasses and broadleaf plants. wssa.net Broadleaf species possess a form of ACCase that is less sensitive to these inhibitors. wssa.net

Research on phenoxypropionic acid derivatives with different heterocyclic moieties, such as imidazo[1,2-a]pyridine, has shown that modifications to the aromatic ring system can significantly influence herbicidal efficacy. tandfonline.comoup.com For instance, the introduction of cyano and chloro groups on the imidazo[1,2-a]pyridine ring of a phenoxypropionate herbicide enhanced its activity against gramineous weeds. tandfonline.comoup.com This suggests that the phenoxyisonicotinate moiety of the title compound could confer specific activity and selectivity profiles.

Beyond ACCase inhibition, another mechanism of toxicity described for AOPP herbicides is the induction of oxidative stress. sdiarticle3.comresearchgate.net This involves the generation of reactive oxygen species that can damage cellular components, particularly membrane lipids, leading to a loss of membrane integrity and cell death. sdiarticle3.comresearchgate.net

Table 3: Summary of Agrochemical Potential and Mechanism of Action

Aspect Description
Potential Use Selective post-emergence herbicide for the control of grass weeds in broadleaf crops.
Primary Mechanism Inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme, disrupting fatty acid synthesis. sdiarticle3.comwssa.netucanr.edu
Secondary Mechanism Potential induction of oxidative stress, leading to cellular damage. sdiarticle3.comresearchgate.net
Basis for Selectivity Structural differences in the ACCase enzyme between susceptible grasses and tolerant broadleaf plants. wssa.net

Based on a comprehensive search for scientific literature, there is currently no available research data on the fungicidal or herbicidal properties of the specific chemical compound "this compound."

Multiple targeted searches for "this compound," and its alternative name "2-phenoxyisonicotinic acid ethyl ester," in conjunction with terms such as "fungicidal activity," "plant pathogens," "herbicidal properties," and "weeds," did not yield any relevant studies, research findings, or data tables.

Therefore, it is not possible to generate the requested article on the "" with the specified subsections on fungicidal and herbicidal activities, as there is no scientific information available in the public domain to populate this content accurately.

Advanced Applications and Future Research Directions

Potential in Materials Science Research

The unique combination of an aromatic phenoxy group and a heterocyclic pyridine (B92270) ring in Ethyl 2-phenoxyisonicotinate provides a structural basis for its potential exploration in materials science, particularly in the synthesis of novel polymers.

Precursors for Polymer Synthesis

The ester and pyridine functionalities of this compound could theoretically allow it to be used as a monomer or a precursor in polymerization reactions. Future research could explore its incorporation into polyester (B1180765) chains via transesterification, leveraging the ethyl ester group. The pyridine ring offers a site for further functionalization or for coordination-based polymerization. The phenoxy group could influence the final polymer's properties, potentially enhancing thermal stability or solubility in organic solvents.

Applications in Organic Electronics (e.g., as building blocks for conductive polymers)

Pyridine-containing polymers have been investigated for their potential in organic electronics. The nitrogen atom in the pyridine ring can be protonated or coordinated to metal centers, which could modulate the electronic properties of a resulting polymer. Research into the electropolymerization of this compound or its derivatives could be a potential avenue to explore the formation of conductive materials. The phenoxy substituent's impact on the electronic bandgap and charge transport properties of such polymers would be a key area of investigation.

Role in Supramolecular Chemistry

The structural features of this compound, including the hydrogen bond accepting nitrogen atom of the pyridine ring and the aromatic systems, suggest a potential for its use in the design of supramolecular architectures.

Design of Molecular Recognition Motifs

The pyridine nitrogen of this compound can act as a hydrogen bond acceptor, allowing it to participate in molecular recognition events with hydrogen bond donors. The phenoxy group could engage in π-π stacking interactions with other aromatic systems. These non-covalent interactions are fundamental to the design of host-guest systems and molecular sensors. Future studies could investigate the binding of this compound with complementary molecules to form defined supramolecular complexes.

Formation of Self-Assembled Structures

The interplay of hydrogen bonding, π-π stacking, and dipole-dipole interactions could potentially drive the self-assembly of this compound molecules into ordered structures in the solid state or in solution. The specific geometry and electronic nature of the molecule would dictate the type of self-assembled structures formed, such as one-dimensional chains, two-dimensional sheets, or more complex architectures. Characterization of its solid-state packing and solution-phase aggregation behavior would be necessary to explore this potential.

Photochemical Investigations

Future research in this area could involve:

Absorption and Emission Spectroscopy: Determining the ultraviolet-visible absorption and fluorescence properties of this compound would be the first step in understanding its interaction with light.

Photostability Studies: Investigating the stability of the compound upon exposure to light is crucial for any potential photochemical application.

Excited-State Dynamics: Time-resolved spectroscopic techniques could be employed to study the lifetimes and decay pathways of its excited states.

The phenoxy-pyridine linkage might offer pathways for photoinduced electron transfer or energy transfer processes, which are fundamental to applications in areas such as photocatalysis and photosensitization. However, without experimental data, any discussion of its photochemical behavior remains speculative.

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and improve efficiency.

The synthesis of pyridine derivatives has traditionally involved methods that may use hazardous reagents and solvents. Modern approaches focus on greener alternatives. For the synthesis of pyridines and their esters, several green chemistry strategies have been explored, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating nih.gov.

Use of green solvents: Replacing hazardous solvents with more benign alternatives like water or ionic liquids is a key focus rasayanjournal.co.in.

Catalysis: The development of recyclable and milder catalysts can improve the sustainability of synthetic processes nih.gov.

While a specific green synthesis protocol for this compound is not yet established in the literature, the application of these general principles holds significant promise. Future work would likely focus on developing a one-pot synthesis or a catalytic route that minimizes waste and energy consumption. An efficient synthesis of related 2-phenoxypyridine (B1581987) derivatives has been reported using aryne chemistry, which is described as an environmentally benign methodology rsc.org.

Green Chemistry ApproachPotential Advantage for Synthesis
Microwave IrradiationReduced reaction time, increased yield nih.gov
Aqueous MicellesUse of water as a solvent, improved yields wikipedia.org
Recyclable CatalystsReduced waste, milder reaction conditions nih.gov
One-Pot SynthesisIncreased efficiency, less purification nih.govacs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Lipases are a class of enzymes widely used for esterification and transesterification reactions due to their stability, and ability to function in organic solvents chemrxiv.org. The enzymatic synthesis of various esters has been successfully demonstrated, often with high yields and enantioselectivity chemrxiv.orgresearchgate.net.

The synthesis of this compound from 2-phenoxyisonicotinic acid and ethanol (B145695) is an ideal candidate for a biocatalytic approach. The use of an immobilized lipase, such as Novozym 435 (lipase B from Candida antarctica), could offer several advantages, including mild reaction conditions, high selectivity, and easy separation and reuse of the catalyst brandeis.edunih.govresearchgate.net. Research in this area would involve screening different lipases, optimizing reaction parameters (such as solvent, temperature, and substrate ratio), and developing a scalable process. This approach aligns perfectly with the goals of green and sustainable chemistry.

Synergistic Research with Other Chemical Disciplines

The full potential of this compound can be realized through interdisciplinary research, particularly in the field of analytical chemistry.

The development of sensitive and selective analytical methods is crucial for the detection and quantification of chemical compounds in various matrices. While standard techniques like chromatography and spectroscopy are applicable, the integration with advanced analytical methodologies could enable new applications for this compound.

For instance, if the compound is found to have specific binding properties or can be functionalized to interact with a target analyte, it could be incorporated into a sensor platform. Future research could explore its use as a recognition element in electrochemical sensors or as a fluorescent probe for the detection of specific ions or molecules. The development of such analytical tools requires a synergistic approach, combining the synthetic expertise of organic chemists with the measurement and instrumentation knowledge of analytical chemists. Advanced analytical techniques would also be essential for studying its metabolic fate and environmental distribution if it were to be developed for pharmaceutical or agricultural applications.

Collaboration with Computational Chemistry for Predictive Modeling

The synergy between synthetic chemistry and computational modeling represents a frontier in the development of new chemical entities, including derivatives of isonicotinic acid like this compound. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies of predictive modeling are widely applied to structurally similar compounds, particularly in the agrochemical and pharmaceutical sectors. These approaches offer significant potential to accelerate the discovery and optimization of novel compounds by predicting their biological activities, physicochemical properties, and potential mechanisms of action before their actual synthesis.

Computational chemistry provides a powerful lens through which the complex relationships between a molecule's structure and its function can be understood and predicted. For a compound like this compound, these predictive models can be instrumental in guiding research and development efforts, saving both time and resources. The primary computational techniques that are relevant in this context include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are built on the principle that the activity of a compound is a function of its molecular features. For agrochemicals, QSAR can be employed to predict various endpoints, including herbicidal potency, selectivity, and even potential toxicity to non-target organisms. researchgate.net

In the context of this compound and its analogues, a QSAR study would typically involve:

Data Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., inhibition of a specific enzyme or herbicidal effect on a particular weed species) would be compiled.

Descriptor Calculation: A wide array of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that best correlates the molecular descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.

Once a robust QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery and agrochemical research, this typically involves docking a small molecule (the ligand, such as this compound) into the binding site of a target protein. rsc.orgnih.gov This method is particularly useful when the three-dimensional structure of the target protein is known, which can often be determined through techniques like X-ray crystallography.

For pyridine derivatives, which share a core structural motif with this compound, molecular docking has been used to investigate their interaction with various biological targets. mdpi.comnih.gov For instance, if the herbicidal activity of this compound is due to the inhibition of a specific plant enzyme, molecular docking could be used to:

Visualize the binding mode of the compound within the enzyme's active site.

Identify key amino acid residues that interact with the ligand.

Predict the binding affinity, which can be correlated with inhibitory activity.

Guide the design of new analogues with improved binding and, consequently, higher potency.

Molecular docking simulations can provide valuable insights into the molecular basis of a compound's activity and can help in the rational design of more effective molecules. nih.gov

ADMET Prediction

A crucial aspect of developing new agrochemicals or pharmaceuticals is understanding their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico models are increasingly being used to predict these properties at an early stage of development, helping to identify compounds with unfavorable ADMET profiles before significant resources are invested in them. These predictive models can assess properties such as aqueous solubility, metabolic stability, and potential for bioaccumulation. researchgate.net

Proteochemometric Modeling

A more advanced approach, known as proteochemometric (PCM) modeling, combines information from both chemical structures and protein targets to create a single predictive model. nih.gov This is particularly useful for understanding and predicting phenomena like herbicide resistance, where variations in both the chemical structure of the herbicide and the protein structure of the target in different species or resistant biotypes are important. PCM could be applied to the broader class of phenoxy-pyridine herbicides to predict their activity across a range of target species and identify potential resistance liabilities.

The table below summarizes the potential applications of these computational methods to the study of this compound.

Computational MethodApplication to this compoundPredicted Parameters
QSAR Predicting the herbicidal activity of novel analogues.IC50 values, herbicidal efficacy, selectivity.
Molecular Docking Investigating the binding to a putative target enzyme.Binding affinity, binding pose, key interactions.
DFT Calculations Determining electronic properties and reactivity.Molecular orbital energies, charge distribution.
ADMET Prediction Assessing the compound's pharmacokinetic profile.Solubility, metabolic stability, toxicity risk.
Proteochemometrics Modeling activity against multiple target species or resistant variants.Cross-species activity, resistance prediction.

While the direct application of these predictive modeling techniques to this compound may not yet be widely published, the established use of these methods for structurally related pyridine and pyrimidine (B1678525) herbicides provides a clear blueprint for future research. mdpi.comnih.gov The integration of computational chemistry into the research and development pipeline for compounds like this compound holds immense promise for accelerating the discovery of new and improved agrochemical solutions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.